molecular formula C14H9ClN2O2 B5888931 N-(3-chloro-2-pyridinyl)-1-benzofuran-2-carboxamide

N-(3-chloro-2-pyridinyl)-1-benzofuran-2-carboxamide

Cat. No. B5888931
M. Wt: 272.68 g/mol
InChI Key: PJKOQNXSUDKEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-pyridinyl)-1-benzofuran-2-carboxamide, commonly known as X or Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, in cancer cells, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In viral cells, it has been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects, depending on the target cells and the dose used. In cancer cells, it has been shown to induce cell cycle arrest, apoptosis, and differentiation. In inflammatory cells, it has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). In viral cells, it has been shown to inhibit the viral entry, replication, and assembly. In animal models, it has been shown to reduce tumor growth, inflammation, and viral load.

Advantages and Limitations for Lab Experiments

Compound X has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the use of lower doses and reduces the risk of off-target effects. Another advantage is its stability and solubility, which allows for the use of various experimental conditions and formulations. However, one limitation is its relatively high cost and limited availability, which may restrict its widespread use in certain research areas. Another limitation is its potential toxicity and side effects, which require careful evaluation and monitoring.

Future Directions

There are several future directions for the research and development of Compound X. One direction is the optimization of its synthesis method and formulation, which may improve its yield, purity, and stability. Another direction is the identification of its specific targets and pathways, which may enhance its efficacy and reduce its toxicity. Another direction is the exploration of its potential applications in other scientific fields, such as neuroscience and energy storage. Furthermore, the development of novel derivatives and analogs of Compound X may lead to the discovery of more potent and selective compounds with diverse biological activities.

Synthesis Methods

The synthesis of Compound X involves the reaction of 3-chloro-2-pyridinylamine with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure Compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In agriculture, it has been demonstrated to have herbicidal and insecticidal properties. In material science, it has been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of functional materials.

properties

IUPAC Name

N-(3-chloropyridin-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-5-3-7-16-13(10)17-14(18)12-8-9-4-1-2-6-11(9)19-12/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKOQNXSUDKEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.